molecular formula C15H17ClN2O3 B2628359 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034521-00-9

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2628359
CAS No.: 2034521-00-9
M. Wt: 308.76
InChI Key: GXJSWIKPEXSCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule based on the 1,2-oxazole (isoxazole) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are recognized as key pharmacophores in approved therapeutics and are investigated for a wide spectrum of biological activities, including as immunosuppressive, anti-inflammatory, and anticancer agents . The structural motif of the 3,5-dimethyl-1,2-oxazole-4-carboxamide is a common feature in compounds screened for their bioactivity, particularly for their modulatory effects on cellular proliferation and immune response . The specific substitution pattern of this compound, featuring a 3-chlorophenyl group linked via a hydroxypropyl chain, suggests potential for targeted interaction with biological pathways. Research on analogous compounds indicates that such molecules can act through pro-apoptotic pathways, evidenced by increased expression of caspases and other proteins like Fas and NF-κB1, leading to the suppression of immune cell proliferation and cytokine production . This mechanism points to its potential research value in immunology and oncology, particularly for studying the regulation of lymphocyte activation and tumor cell growth in vitro. Furthermore, the carboxamide group contributes to the molecule's properties and its ability to engage in hydrogen bonding, which can be crucial for its interaction with biological targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-9-14(10(2)21-18-9)15(20)17-7-6-13(19)11-4-3-5-12(16)8-11/h3-5,8,13,19H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSWIKPEXSCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 3-chlorophenyl intermediate through chlorination reactions.

    Hydroxypropyl Chain Addition: The next step is the addition of a hydroxypropyl chain to the chlorophenyl intermediate, often achieved through nucleophilic substitution reactions.

    Oxazole Ring Formation: The final step involves the cyclization of the intermediate to form the oxazole ring, which is typically done under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Oxazole vs. Thiazole Derivatives
  • A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide): Replaces the oxazole with a thiazole ring, which introduces a sulfur atom. The methoxyethyl substituent in A-836,339 may enhance solubility compared to the hydroxypropyl group in the target compound .
Oxazole vs. Pyrazole Derivatives
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Features a pyrazole ring with a sulfanyl group and trifluoromethyl substituent.

Chlorophenyl Substituent Modifications

Monochlorophenyl vs. Dichlorophenyl Analogs
  • 3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide: Shares the oxazole-carboxamide core but substitutes the 3-chlorophenyl group with a 2,6-dichlorophenyl moiety.
Positional Isomerism
  • N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide :
    • Replaces the oxazole with a benzothiazole ring and positions the chlorophenyl group on a propanamide chain. The benzothiazole’s fused aromatic system may improve π-π stacking interactions in biological targets compared to the simpler oxazole .

Carboxamide Linker Modifications

  • N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide :
    • Utilizes an acetamide linker instead of a hydroxypropyl chain. The shorter linker reduces conformational flexibility, which could limit binding to deep active sites but improve selectivity .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Chlorophenyl Substituent Linker/Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 1,2-Oxazole 3-Chlorophenyl 3-Hydroxypropyl Not reported Likely moderate lipophilicity
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 2,6-Dichlorophenyl Hydroxy-2-methylpropyl 343.2 Enhanced steric bulk
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole 3-Chlorophenyl Propanamide Not reported Improved π-π stacking
A-836,339 1,3-Thiazole None Methoxyethyl Not reported Higher solubility

Research Findings and Implications

  • Bioactivity : The dichlorophenyl analog (343.2 g/mol) reported in crystallographic studies demonstrates the importance of halogen positioning in enzyme inhibition, a property that may extend to the target compound .
  • Synthetic Feasibility : Compounds like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide highlight the synthetic versatility of carboxamide-linked chlorophenyl derivatives, though oxazole-based systems may offer better metabolic stability .
  • Limitations : Direct pharmacological data for the target compound are absent in available literature, necessitating extrapolation from structural analogs.

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chlorophenyl group, a hydroxypropyl chain, and an oxazole ring. The IUPAC name for this compound is this compound.

Structural Formula

C15H17ClN2O3\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_2\text{O}_3

Key Properties

PropertyValue
Molecular Weight304.76 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µM. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µM for both strains.

Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that the compound downregulates the expression of pro-inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert anti-inflammatory effects.

Study 3: Cytotoxicity Against Cancer Cells

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells.

Synthesis and Production Methods

The synthesis of this compound involves several key steps:

  • Formation of Chlorophenyl Intermediate : Chlorination reactions are utilized to prepare the chlorophenyl intermediate.
  • Addition of Hydroxypropyl Chain : Nucleophilic substitution reactions facilitate the addition of the hydroxypropyl chain.
  • Cyclization to Form Oxazole Ring : The final cyclization step forms the oxazole ring under acidic or basic conditions.

Industrial Production Considerations

For industrial applications, optimizing reaction conditions (e.g., temperature, catalysts) is essential to achieve high yields and purity levels.

Q & A

(Basic) What are the optimal synthetic routes and critical parameters for synthesizing N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the oxazole core via cyclization of precursors like β-keto esters or nitriles under acidic conditions.
  • Step 2: Introduction of the 3-chlorophenyl-hydroxypropyl side chain through nucleophilic substitution or coupling reactions (e.g., using Mitsunobu conditions for hydroxyl group retention).
  • Step 3: Carboxamide formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) and coupling with the amine-containing intermediate.

Critical Parameters:

  • Temperature: Maintain 0–5°C during sensitive steps (e.g., carboxamide coupling) to minimize side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while aqueous workup removes unreacted starting materials .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures ≥95% purity .

(Basic) How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm; oxazole methyl groups at δ 2.1–2.3 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]+ expected at m/z ~353.1) .
  • Elemental Analysis: Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

(Advanced) What biological targets or pathways are implicated in the compound’s activity, and how can researchers validate these interactions?

Methodological Answer:

  • Hypothesized Targets:
    • AKT Signaling Pathway: Similar oxazole-carboxamides inhibit AKT phosphorylation, reducing cancer cell proliferation .
    • Microbial Enzymes: The chlorophenyl group may disrupt bacterial folate synthesis (analogous to sulfonamides) .
  • Validation Methods:
    • Kinase Assays: Use recombinant AKT1 in vitro with ATP-Glo™ to quantify inhibition (IC50 determination) .
    • Microbial Growth Curves: Compare minimum inhibitory concentrations (MICs) against S. aureus and E. coli under varied pH conditions .

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?

Methodological Answer:
Contradictions may arise from:

  • Purity Differences: Re-synthesize the compound using standardized protocols and validate purity via HPLC (>98%) .
  • Assay Conditions: Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24h vs. 48h) .
  • Structural Analogues: Compare activity with derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to identify substituent-specific effects .

(Advanced) What experimental strategies can elucidate the compound’s reactivity under physiological or extreme conditions?

Methodological Answer:

  • Hydrolysis Studies:
    • Acidic/Basic Conditions: Incubate in HCl (1M, 37°C) or NaOH (0.1M, 25°C) and monitor degradation via LC-MS. The carboxamide group is prone to hydrolysis at pH >10 .
  • Photostability: Expose to UV light (λ = 254 nm) for 48h and analyze degradation products using tandem MS .
  • Thermal Stability: Perform TGA/DSC to identify decomposition temperatures and exothermic peaks .

(Advanced) How can structure-activity relationship (SAR) studies optimize the compound’s efficacy and selectivity?

Methodological Answer:

  • Key Modifications:
    • Oxazole Substituents: Replace 3,5-dimethyl groups with bulkier tert-butyl groups to enhance lipophilicity and membrane permeability .
    • Hydroxypropyl Chain: Introduce stereochemistry (R vs. S enantiomers) via asymmetric synthesis and test for differential target binding .
  • Screening Workflow:
    • In Silico Docking: Use AutoDock Vina to predict binding affinities to AKT1 (PDB: 3O96) .
    • In Vivo Models: Evaluate pharmacokinetics in murine xenografts (e.g., bioavailability, half-life) for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.